molecular formula C20H16N6O B1277534 2,6-Bis(4-azidobenzylidene)cyclohexanone CAS No. 20237-98-3

2,6-Bis(4-azidobenzylidene)cyclohexanone

Cat. No. B1277534
CAS RN: 20237-98-3
M. Wt: 356.4 g/mol
InChI Key: UZNOMHUYXSAUPB-UNZYHPAISA-N
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Description

2,6-Bis(4-azidobenzylidene)cyclohexanone is a compound that has been studied for its potential applications in various fields, including the development of carbonaceous membranes, polyurethanes, and as a photosensitizer in photographic processes. The compound is characterized by the presence of azido groups attached to a cyclohexanone ring, which can undergo various chemical reactions and exhibit unique physical and chemical properties .

Synthesis Analysis

The synthesis of derivatives of 2,6-bis(4-azidobenzylidene)cyclohexanone involves the condensation of cyclohexanone with different aldehydes in the presence of catalysts such as dry HCl. This process yields various substituted cyclohexanone compounds, which can then be further modified to introduce azido groups or other functional groups depending on the desired application .

Molecular Structure Analysis

The molecular structure of 2,6-bis(4-azidobenzylidene)cyclohexanone derivatives has been characterized using spectroscopic methods such as UV-visible, Fourier transform infrared, and nuclear magnetic resonance spectroscopies. These studies have provided insights into the geometry and electronic structure of the compounds, which are crucial for understanding their reactivity and properties .

Chemical Reactions Analysis

The azido groups in 2,6-bis(4-azidobenzylidene)cyclohexanone make it a versatile compound for chemical reactions. It exhibits photochemical behavior, where irradiation with UV light can induce structural changes. Additionally, the compound shows acidochromic behavior, where the addition of acids or bases can lead to color changes and the appearance of new absorption bands. These properties are of interest for applications in smart materials and sensors .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-bis(4-azidobenzylidene)cyclohexanone derivatives are influenced by their molecular structure. The introduction of azido and other substituent groups can significantly affect the solubility, thermal stability, and mechanical properties of the resulting materials. For instance, the carbonaceous membranes derived from these compounds exhibit excellent gas separation performance and mechanical flexibility. The thermal behavior of the azide derivatives has also been studied to understand their stability and decomposition under different conditions .

Scientific Research Applications

Photosensitizers in Photoresists

Derivatives of 2,6-bis(4-azidobenzylidene)cyclohexanone are commonly used as photosensitizers in photoresists. These compounds are typically quite thermally stable, although instances of thermal degradation at lower temperatures have been reported. The thermal stability is influenced by the presence of unsaturated material in the formulation. For example, 2,6-bis(4-azidobenzylidene) 4-methylcyclohexanone remains thermally stable in a polyamic acid film at 75–80°C, but the addition of a monomeric aminoacrylate can lead to significant decay of the azide moiety (Pryde, 1986).

Polymer Synthesis

2,6-bis(4-azidobenzylidene)cyclohexanone derivatives have been utilized in synthesizing various polyesters, polyurethanes, and epoxy resins. The introduction of dicyanomethylene groups in the polymer backbone improves solubility and thermal stability. These polymers show significant stability under high temperatures and possess good char yields (Diakoumakos & Mikroyannidis, 1994).

Enhanced Propylene/Propane

Separation by Carbonaceous MembraneAn innovative combination of 2,6-bis(4-azidobenzylidene)-4-methyl-cyclohexanone with poly(aryl ether ketone) forms a semi-interpenetrating network used as the precursor for carbon membranes. These membranes demonstrate excellent olefin/paraffin separation performance, surpassing conventional trade-off lines. They maintain good flexibility and mechanical properties, making them suitable for propane/propylene separation processes (Chng et al., 2009).

Acidochromic and Solvatochromic Behavior

The compound 2,6-bis(4-dimethylamino-benzylidene)-cyclohexanone, a derivative of 2,6-bis(4-azidobenzylidene)cyclohexanone, exhibits significant acidochromic behavior. This is attributed to the protonation of the chromophoric N,N-dimethylamino group, leading to quaternary salt formation and resonance system deactivation. These compounds also show solvatochromic behavior, suggesting potential applications in sensing and optical materials (Badal et al., 2020).

Synthesis of Novel Fluorescent Compounds

A novel fluorescent phosphinimine derivative containing benzylidene cyclohexanone has been synthesized through a catalyst-free Staudinger reaction. This compound demonstrates potential as a reversible optical pH indicator, showcasing changes in color and fluorescence in response to pH variations (Xu et al., 2013).

Safety And Hazards

This compound is classified as a flammable solid . Precautions should be taken to avoid dust formation, breathing in mist, gas, or vapors, and contact with skin and eyes . It should be kept away from heat, sparks, open flames, and hot surfaces .

Future Directions

While specific future directions for 2,6-Bis(4-azidobenzylidene)cyclohexanone were not found, its use in photosensitive materials suggests potential applications in the development of new photoreactive materials . Additionally, its reactivity as an azide could make it useful in the synthesis of new compounds via click chemistry .

properties

IUPAC Name

(2E,6E)-2,6-bis[(4-azidophenyl)methylidene]cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6O/c21-25-23-18-8-4-14(5-9-18)12-16-2-1-3-17(20(16)27)13-15-6-10-19(11-7-15)24-26-22/h4-13H,1-3H2/b16-12+,17-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZNOMHUYXSAUPB-UNZYHPAISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC2=CC=C(C=C2)N=[N+]=[N-])C(=O)C(=CC3=CC=C(C=C3)N=[N+]=[N-])C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=C\C2=CC=C(C=C2)N=[N+]=[N-])/C(=O)/C(=C/C3=CC=C(C=C3)N=[N+]=[N-])/C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Bis(4-azidobenzylidene)cyclohexanone

CAS RN

20237-98-3
Record name Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,6-bis(4-azidobenzylidene)cyclohexan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.644
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
LS Boulos, SS Maigali - Egyptian Journal of Chemistry, 2010 - ejchem.journals.ekb.eg
TRIPHENYLPHOSPHINE (1) reacts with 2,6-bis(4-azido-benzylidene)-4-methylcyclohexanone (4) to give the respective triphenylphosphinylidenetriaz-1-enyl (5a) and …
Number of citations: 1 ejchem.journals.ekb.eg
CA Pryde - MRS Online Proceedings Library (OPL), 1986 - cambridge.org
Derivatives of 2,6-bis(4-azidobenzylidene) cyclohexanone are frequently used as photosensitizers in photoresists. These compounds are generally considered to be quite thermally …
Number of citations: 1 www.cambridge.org
Z Wang, D Zhang, M Xu, J Liu, J He, L Yang, Z Li… - Small, 2022 - Wiley Online Library
Developing intrinsically stretchable organic solar cells (OSCs) with excellent mechanical robustness and long‐term operation stability is highly demanded for practical applications. Here…
Number of citations: 16 onlinelibrary.wiley.com
SD Kelman, S Matteucci, CW Bielawski, BD Freeman - Polymer, 2007 - Elsevier
Poly(1-trimethylsilyl-1-propyne) (PTMSP) has been crosslinked using 3,3′-diazidodiphenylsulfone to improve its solvent resistance. This study reports the influence of crosslinker …
Number of citations: 54 www.sciencedirect.com
Q Long, X Li, Y Huang, Q Peng, X Li… - Journal of Applied …, 2022 - Wiley Online Library
The route via the cross‐linking of hyperbranched prepolymers has potential advantage to construct low dielectric constant (low‐k) resins owing to the enhanced molecular free volume …
Number of citations: 4 onlinelibrary.wiley.com
E Schreiber, RE Garwick, MJ Baran… - … applied materials & …, 2022 - ACS Publications
The ongoing development of redox-active charge carriers for nonaqueous redox-flow batteries has led to energy-dense storage concepts and chemistries with high cell voltages. …
Number of citations: 2 pubs.acs.org
SE Doris, AL Ward, A Baskin… - Angewandte …, 2017 - Wiley Online Library
Intermittent energy sources, including solar and wind, require scalable, low‐cost, multi‐hour energy storage solutions in order to be effectively incorporated into the grid. All‐Organic non…
Number of citations: 134 onlinelibrary.wiley.com
EC Montoto, Y Cao, K Hernández-Burgos, CS Sevov… - pstorage-acs-6854636.s3 …
All air or moisture-sensitive manipulations were performed under nitrogen atmosphere using standard Schlenk techniques. Unless otherwise stated, all chemicals were purchased from …
AX Chen, JD Hilgar, AA Samoylov… - Advanced Materials …, 2023 - Wiley Online Library
Crosslinking is a ubiquitous strategy in polymer engineering to increase the thermomechanical robustness of solid polymers but has been relatively unexplored in the context of π‐…
Number of citations: 3 onlinelibrary.wiley.com
J Yuan, ZZ Pan, Y Jin, Q Qiu, C Zhang, Y Zhao… - Journal of Power …, 2021 - Elsevier
Redox flow battery (RFB) is promising in grid-scale energy storage, and potentially applicable for facilitating the harvest of the intermittent renewable power sources, like wind and solar, …
Number of citations: 74 www.sciencedirect.com

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